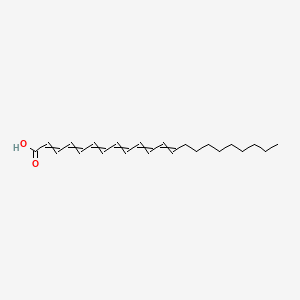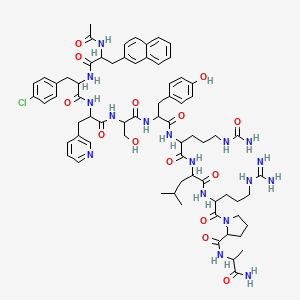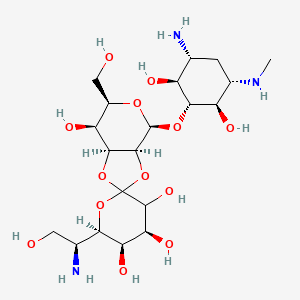
Docosahexenoic acid
Vue d'ensemble
Description
Docosahexenoic acid is a natural product found in Sarcophyton trocheliophorum with data available.
Applications De Recherche Scientifique
Microbial Production : DHA, beneficial to human health, can be produced through microbial fermentation, offering advantages over DHA derived from fish oil. This production involves understanding strains, metabolic pathways, and key enzymes, which can be improved by metabolic engineering (Feng et al., 2010).
Alzheimer's Disease : DHA plays a role in improving cognition in early stages of Alzheimer's Disease (AD). It generates docosanoids, which activate the peroxisome proliferator-activated receptor γ (PPARγ), modulating inflammation, cell survival, and lipid metabolism, crucial in AD progression (Heras-Sandoval et al., 2016).
Learning Ability in AD Model Rats : Dietary pre-administration of DHA benefits the decline in avoidance learning ability in Alzheimer's disease model rats. It is associated with an increase in the cortico-hippocampal DHA/arachidonic acid ratio and a decrease in neuronal apoptotic products, suggesting its prophylactic potential for AD (Hashimoto et al., 2002).
Generation of Endogenous Mediators : DHA is a precursor to potent protective mediators such as docosatrienes and 17Sseries resolvins. These are generated via enzymatic oxygenations and regulate inflammation and resolution, indicating DHA's crucial role in neuronal function and inflammation (Hong et al., 2003).
T Cell Apoptosis and Anti-inflammatory Roles : DHA generates (10,17S)-docosatriene/neuroprotectin D1, which blocks T cell migration and inhibits cytokine secretion, demonstrating novel anti-inflammatory roles (Ariel et al., 2005).
Chemotherapeutic Nanomedicine : DHA conjugates have entered clinical trials as chemotherapeutic agents, with a novel redox-responsive prodrug-nanosystem showing promising results in tumor treatment (Luo et al., 2016).
Cognitive Decline in Elderly : Higher DHA intake is inversely correlated with Alzheimer's risk, and supplementation shows potential benefits in age-related cognitive decline (Yurko-Mauro et al., 2010).
Propriétés
IUPAC Name |
docosa-2,4,6,8,10,12-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSZKTAMJJTWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865186 | |
| Record name | Docosa-2,4,6,8,10,12-hexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosahexenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(trifluoromethoxy)benzyl]-1H-indole-3-carboxylic acid](/img/structure/B7979631.png)
![5-methoxy-1-[3-(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde](/img/structure/B7979638.png)

![2-{[4-(Methylethyl)cyclohexyl]carbonylamino}-3-phenylpropanoic acid](/img/structure/B7979653.png)

![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B7979667.png)
![Disodium;3-[5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B7979668.png)



![(4-Methoxyphenyl)methyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B7979711.png)


